3-Oxabicyclo[3.2.0]heptan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxabicyclo[3.2.0]heptan-6-amine is a bicyclic amine compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol This compound is characterized by its unique bicyclic structure, which includes an oxygen atom integrated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.2.0]heptan-6-amine can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly efficient and allows for the preparation of enantiomerically enriched derivatives. Another method involves the hydroformylation of cyclopent-3-en-1-ols followed by intramolecular cyclization and oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxabicyclo[3.2.0]heptan-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds. These products can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
3-Oxabicyclo[3.2.0]heptan-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Oxabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different chemical properties.
3-Oxabicyclo[3.2.0]heptan-2-one: A related compound used as a core building block in the synthesis of sesquiterpenes.
Uniqueness
3-Oxabicyclo[320]heptan-6-amine is unique due to its specific amine functionality and the presence of an oxygen atom in the bicyclic ring system
Eigenschaften
Molekularformel |
C6H11NO |
---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
3-oxabicyclo[3.2.0]heptan-6-amine |
InChI |
InChI=1S/C6H11NO/c7-6-1-4-2-8-3-5(4)6/h4-6H,1-3,7H2 |
InChI-Schlüssel |
ILYYOUOYMCOHSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COCC2C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.